6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
Overview
Description
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol is a bile acid derivative with a complex structure that includes multiple hydroxyl groups and an ethyl substituent. This compound is part of the cholane family, which is known for its role in various biological processes, particularly in the metabolism of lipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Ethylation: Addition of an ethyl group at the 6alpha position.
Purification: Techniques such as chromatography are used to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Potential therapeutic applications in treating metabolic disorders and liver diseases.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol involves its interaction with specific molecular targets, such as bile acid receptors. These interactions can modulate various signaling pathways involved in lipid metabolism, inflammation, and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- 6alpha-Ethyl-3alpha,7alpha-dihydroxy-24-nor-5beta-cholane-23-oic acid
- 5beta-Cholane-3alpha,6alpha,24-triol
- 24-Nor-5beta-cholane-3alpha,7alpha,12alpha,23-tetrol
Uniqueness
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol is unique due to its specific hydroxylation pattern and the presence of an ethyl group at the 6alpha position. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-JDCMAIOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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